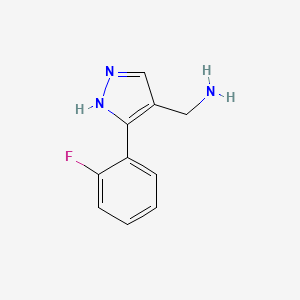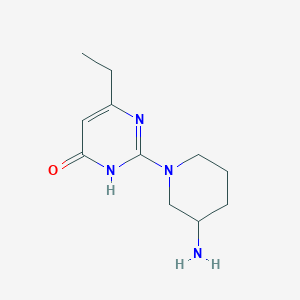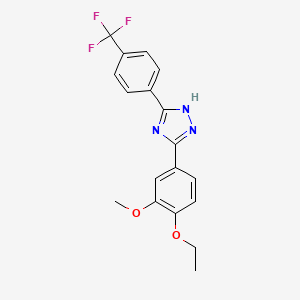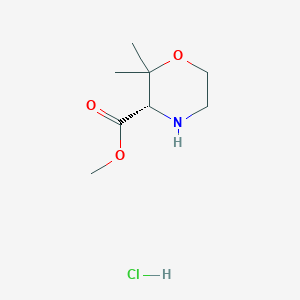
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶是一种属于咪唑衍生物类的化合物。该化合物以一个连接到咪唑环的哌啶环为特征,咪唑环进一步被3,4-二氯苯基取代。该化合物的独特结构使其成为各种科学研究和应用的有趣研究对象。
准备方法
合成路线和反应条件
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶的合成通常涉及3,4-二氯苯肼与乙基2-溴乙酸酯反应形成中间体,然后环化形成咪唑环。 该中间体然后在特定条件下与哌啶反应生成最终产物 .
工业生产方法
该化合物的工业生产方法通常涉及在胺或酰胺盐存在下,使用钯或铂等催化剂对席夫碱化合物进行催化氢化 。这些方法针对大规模生产进行了优化,确保最终产物的高产率和纯度。
化学反应分析
反应类型
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和各种用于取代反应的亲核试剂。 这些反应的条件根据所需产物而异,包括特定温度、溶剂和催化剂 .
主要生成物
这些反应生成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能生成氧化物,而取代反应可以生成各种取代的咪唑或哌啶衍生物 .
科学研究应用
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶具有广泛的科学研究应用:
作用机制
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶的作用机制涉及它与特定分子靶标和途径的相互作用。已知它可以与某些受体和酶结合,调节其活性并导致各种生物效应。 所涉及的确切分子靶标和途径仍在研究中,但据信它会影响细胞过程,如信号转导和基因表达 .
相似化合物的比较
类似化合物
一些类似于4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶的化合物包括:
- 4-(4-(3,4-二氯苯基)-4,5-二氢-1H-咪唑-1-基)哌啶
- 4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)环己烷
- 4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)苯 .
独特性
4-(2-(3,4-二氯苯基)-1H-咪唑-1-基)哌啶的独特性在于其特定的取代模式以及咪唑环和哌啶环的存在。 这种独特的结构赋予了独特的化学和生物特性,使其成为各种应用的宝贵化合物 .
属性
分子式 |
C14H15Cl2N3 |
|---|---|
分子量 |
296.2 g/mol |
IUPAC 名称 |
4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2 |
InChI 键 |
GXKSONQXHYIVGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)




![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)

![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)


![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)

